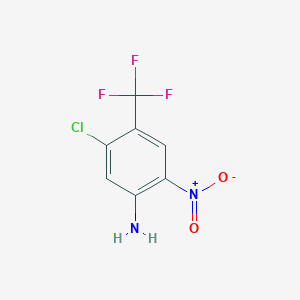

5-Chloro-2-nitro-4-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

5-chloro-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMCWLIPRMIPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378729 | |

| Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35375-74-7 | |

| Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS: 35375-74-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline, CAS Number 35375-74-7. As a key intermediate in the synthesis of pharmaceuticals and specialized chemical compounds, a thorough understanding of its characteristics is critical for researchers and drug development professionals. This document details the compound's chemical identity, core physical properties, spectroscopic profile, and analytical methodologies. Furthermore, it presents standardized experimental protocols for property determination and outlines crucial safety and handling procedures to ensure safe and effective laboratory use.

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal and materials chemistry. Its molecular architecture is defined by an aniline core functionalized with three distinct substituents: a chloro group, a nitro group, and a trifluoromethyl group. The interplay of these functional groups dictates the compound's reactivity, solubility, and electronic properties.

The presence of strong electron-withdrawing groups—the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties—significantly deactivates the aromatic ring, influencing its reactivity in electrophilic substitution reactions.[1] The trifluoromethyl group, in particular, enhances lipophilicity, a key parameter in drug design for modulating membrane permeability and metabolic stability. The nitro and amino groups provide reactive sites for further chemical elaboration, making this compound a versatile building block for constructing more complex molecules, such as fused imidazole biocides.[2][3] This guide serves as a foundational resource for scientists leveraging these properties in their research and development endeavors.

Chemical Identity and Core Properties

A precise understanding of the compound's identity is the cornerstone of any scientific investigation. The fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35375-74-7 | [2][4][5] |

| Molecular Formula | C₇H₄ClF₃N₂O₂ | [5] |

| Molecular Weight | 240.57 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Common Synonyms | 4-Amino-2-chloro-5-nitrobenzotrifluoride; 3-Chloro-6-nitro-4-(trifluoromethyl)aniline; 5-Chloro-4-(trifluoromethyl)-2-nitroaniline | [5] |

| Appearance | Light brown to yellow solid | [4] |

Chemical Structure:

Figure 1. 2D Structure of this compound.

Physical and Chemical Properties: A Quantitative Overview

The physical and chemical properties of a compound govern its behavior in various experimental and physiological systems. This section provides quantitative data for this compound, which is essential for reaction setup, purification, and formulation development.

| Property | Value | Method/Notes | Source(s) |

| Melting Point | 112 - 114 °C | Experimental | [6] |

| Boiling Point | 310.7 ± 42.0 °C | Predicted | [4] |

| Density | 1.614 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | -3.78 ± 0.25 | Predicted | [4][7] |

| Solubility | No quantitative data available. Expected to have low aqueous solubility and higher solubility in organic solvents. | See Protocol 5.2 | [8] |

The strongly negative predicted pKa indicates that the aniline amine group is a very weak base. This is a direct consequence of the powerful electron-withdrawing effects of the adjacent nitro group and the trifluoromethyl group on the aromatic ring, which delocalize the lone pair of electrons from the nitrogen atom, making it less available for protonation.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While specific spectra for this compound are available from commercial suppliers, this section outlines the expected characteristic features.[5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals in the aromatic region. Due to the substitution pattern, two aromatic protons will appear as singlets or narrowly coupled doublets. The chemical shifts will be significantly downfield due to the deshielding effects of the nitro and trifluoromethyl groups. The amine (-NH₂) protons will typically appear as a broad singlet, the position of which can be concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique carbon signals. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms. The carbons bonded to the chloro and nitro groups will also have distinct chemical shifts influenced by their electronegativity.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected. Symmetrical and asymmetrical N-H stretching of the primary amine group should appear around 3300-3500 cm⁻¹. Strong asymmetrical and symmetrical stretching bands for the nitro (-NO₂) group are expected near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Strong C-F stretching bands from the -CF₃ group will be prominent in the 1000-1350 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the nitro group and other substituents.

Protocol for Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A reverse-phase method is highly suitable for substituted anilines.[9]

Causality and Method Choice: Reverse-phase HPLC is chosen because it effectively separates compounds based on hydrophobicity. The trifluoromethyl group imparts significant nonpolar character to the molecule, allowing for strong retention and good separation on a nonpolar stationary phase like C18. UV detection is ideal as the aromatic nitro-aniline chromophore absorbs strongly in the UV region, providing high sensitivity.[10]

Step-by-Step Methodology:

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: HPLC-grade Water with 0.1% formic acid or trifluoroacetic acid (to ensure sharp peak shape by protonating any residual silanols on the stationary phase).

-

Solvent B: HPLC-grade Acetonitrile or Methanol.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[10]

-

Detection Wavelength: 254 nm, or a more optimal wavelength determined by a PDA scan.

-

Injection Volume: 10 µL.[10]

-

Gradient Elution: Start with a higher polarity mixture (e.g., 60% A, 40% B) and ramp to a lower polarity (e.g., 10% A, 90% B) over 10-15 minutes. This ensures that any impurities with different polarities are effectively separated and eluted.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of the mobile phase (a 50:50 mixture of A and B is a good starting point) to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Diagram 1. Standard workflow for purity analysis via RP-HPLC.

Experimental Protocols for Physicochemical Determination

The following protocols describe standard, self-validating methods for determining key physicochemical parameters.

Protocol for Melting Point Determination (Capillary Method)

Principle: This method relies on visually observing the temperature range over which a small, packed sample of the solid material transitions to the liquid phase. A sharp, narrow melting range is indicative of high purity.

-

Sample Preparation: Finely crush a small amount of the solid compound into a powder.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the material into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a Thiele tube with mineral oil or a digital instrument).

-

Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (113 °C).[2][4]

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Protocol for Solubility Determination (Shake-Flask Method)

Principle: This equilibrium method determines the saturation concentration of a solute in a given solvent at a specific temperature. It is considered a gold standard for solubility measurement.

-

System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as the HPLC protocol described in Section 4.1.

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or µg/mL.

Diagram 2. Workflow for the shake-flask solubility determination method.

Safety, Handling, and Stability

Substituted nitroanilines are often classified as hazardous materials, and this compound should be handled with appropriate caution. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, hazard information for structurally similar compounds provides a strong basis for risk assessment.[11]

-

Hazard Classification: Based on analogues, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[12] Many nitroaromatic compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[4]

-

Stability: The compound is stable under recommended storage conditions. However, like many nitroaromatic compounds, it may be sensitive to light and high temperatures, which could lead to degradation over time.

Conclusion

This compound is a specialized chemical intermediate with a distinct set of physicochemical properties defined by its unique substitution pattern. Its measured melting point of 112-114 °C and predicted high boiling point and density are characteristic of a stable, solid aromatic compound. The strong electron-withdrawing nature of its substituents results in a very low predicted basicity (pKa), a critical factor for its reactivity and potential biological interactions. This guide provides the foundational data and validated experimental protocols necessary for scientists to confidently and safely utilize this compound in advanced chemical synthesis and drug discovery programs.

References

- 1. 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline | 900254-37-7 | Benchchem [benchchem.com]

- 2. China 4-AMINO-2-CHLORO-5-NITROBENZOTRIFLUORIDE CAS:35375-74-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. 4-AMINO-2-CHLORO-5-NITROBENZOTRIFLUORIDE | 35375-74-7 [chemicalbook.com]

- 4. 35375-74-7 | CAS DataBase [m.chemicalbook.com]

- 5. CAS 35375-74-7 | this compound - Synblock [synblock.com]

- 6. Alfa Aesar this compound, 95% 250 mg | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.co.uk]

- 7. 5-クロロ-2-ニトロ-4-(トリフルオロメチル)アニリン | 35375-74-7 [chemicalbook.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bjoka-vip.com [bjoka-vip.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Need for Rigorous Characterization

5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS No. 35375-74-7) is a highly substituted aniline derivative.[1] Its unique electronic and structural features—stemming from the competing effects of an electron-donating amine group and three powerful electron-withdrawing groups (nitro, chloro, and trifluoromethyl)—make it a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical compounds.[2] In any research or development pipeline, particularly within regulated industries like drug development, the unambiguous confirmation of a molecule's identity and purity is non-negotiable. The cost of proceeding with a misidentified or impure intermediate can be catastrophic, leading to failed syntheses, compromised biological data, and significant project delays.

This guide provides a comprehensive overview of the spectroscopic data expected for this compound. While this specific compound is not widely characterized in publicly accessible databases, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. As senior scientists, we do not merely collect data; we interpret it, predict it, and understand its origins. This guide is structured to explain the causality behind the expected spectral features, providing a self-validating framework for any researcher tasked with synthesizing or utilizing this important chemical building block.

Molecular Structure and Spectroscopic Implications

The structure of this compound is defined by a benzene ring with five substituents. Understanding the electronic nature of these groups is paramount to predicting the molecule's spectroscopic behavior.

-

-NH₂ (Amine): A strong activating, ortho-, para-directing group due to resonance donation of its lone pair into the ring.

-

-NO₂ (Nitro): A powerful deactivating, meta-directing group due to both inductive and resonance electron withdrawal.

-

-Cl (Chloro): A deactivating, ortho-, para-directing group that withdraws electron density inductively but donates weakly through resonance.

-

-CF₃ (Trifluoromethyl): A strongly deactivating, meta-directing group due to its intense inductive electron-withdrawing effect.

These competing influences create a unique electronic environment that will be reflected in every spectrum we analyze.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for full characterization.

Predicted ¹H NMR Spectrum

The benzene ring has only two remaining protons. Their positions are C3 and C6.

-

H-3: This proton is ortho to the powerfully electron-withdrawing -NO₂ group and meta to the -CF₃ group. It is expected to be significantly deshielded and appear far downfield.

-

H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the -Cl group. It will be shielded relative to H-3 and appear further upfield.

Due to their positions, these two protons are on opposite sides of the ring and will not exhibit typical ortho or meta coupling. They are expected to appear as two distinct singlets . The broadness of the -NH₂ protons can vary depending on the solvent, concentration, and temperature, but they are expected to appear as a broad singlet in the midfield region.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| H-3 | 8.2 - 8.5 | Singlet (s) | Strongly deshielded by adjacent -NO₂ group. |

| H-6 | 6.8 - 7.1 | Singlet (s) | Shielded by adjacent -NH₂ group. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | Exchangeable protons; chemical shift is solvent-dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon backbone. Due to the lack of symmetry, six distinct aromatic carbon signals are expected, in addition to the carbon of the trifluoromethyl group.

-

Carbons bonded to electron-withdrawing groups (C-2, C-4, C-5): These will be deshielded. The carbon attached to the CF₃ group (C-4) will exhibit a characteristic quartet splitting in the proton-coupled spectrum due to coupling with the three fluorine atoms.

-

Carbons bonded to the amine (C-1): This carbon will be shielded due to the electron-donating nature of the nitrogen.

-

Carbons bonded to protons (C-3, C-6): Their chemical shifts will be influenced by their neighbors, with C-3 being more deshielded than C-6.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-1 (-NH₂) | ~145 | Attached to electron-donating amine. |

| C-2 (-NO₂) | ~140 | Attached to strongly withdrawing nitro group. |

| C-3 (-H) | ~128 | Aromatic CH, deshielded by adjacent nitro group. |

| C-4 (-CF₃) | ~125 (quartet) | Attached to CF₃; shows C-F coupling. |

| C-5 (-Cl) | ~120 | Attached to chlorine. |

| C-6 (-H) | ~115 | Aromatic CH, shielded by adjacent amine group. |

| -CF₃ | ~123 (quartet) | Signal from the trifluoromethyl carbon itself. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that is essential for confirming the presence of the trifluoromethyl group. A single signal is expected.

-

-CF₃ Group: Aromatic trifluoromethyl groups typically appear in a well-defined region of the ¹⁹F NMR spectrum. The signal will be a singlet in a proton-decoupled spectrum.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Group | Predicted δ (ppm) | Rationale |

|---|

| -CF₃ | -60 to -65 | Typical range for an aromatic -CF₃ group relative to CFCl₃ standard. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. The spectrum is expected to be complex but will contain several characteristic absorption bands.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3500 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A characteristic doublet for primary amines. |

| 1620 - 1580 | N-H Scissoring | Primary Amine (-NH₂) | Bending vibration confirms the amine group. |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Strong absorption, characteristic of nitro compounds. |

| 1360 - 1320 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Another strong, confirmatory absorption. |

| 1300 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Typically multiple strong, sharp bands. |

| 800 - 700 | C-Cl Stretch | Aryl Chloride (-Cl) | Confirms the presence of the chloro substituent. |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.

-

Molecular Ion (M⁺): The molecular weight of C₇H₄ClF₃N₂O₂ is 240.57 g/mol .[1] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will show a characteristic M⁺ peak at m/z 240 and an [M+2]⁺ peak at m/z 242 with approximately one-third the intensity. This isotopic pattern is a definitive marker for a monochlorinated compound.

-

Predicted Fragmentation Pattern: Electron Ionization (EI) would likely induce fragmentation by loss of stable neutral molecules or radicals.

-

Loss of -NO₂: A common fragmentation pathway for nitroaromatics is the loss of the nitro group (46 Da), leading to a fragment at m/z 194 .

-

Loss of -CF₃: Loss of the trifluoromethyl radical (69 Da) could result in a fragment at m/z 171 .

-

Loss of Cl: Cleavage of the C-Cl bond (35 Da) would yield a fragment at m/z 205 .

-

Integrated Spectroscopic Analysis: A Self-Validating Workflow

No single technique provides the full picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unshakeable structural confirmation.

Caption: Integrated workflow for structural elucidation.

This logical flow demonstrates how each piece of spectroscopic evidence interlocks. The MS confirms the molecular formula and elemental composition. The IR confirms the presence of the required functional groups. Finally, the suite of NMR experiments precisely maps the atomic connectivity, leaving no ambiguity as to the identity of the compound.

Experimental Protocols

The following are standard, field-proven protocols for acquiring the spectroscopic data described.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) spectrometer.

-

Acquire a standard single-pulse spectrum with a 90° pulse angle.

-

Set a spectral width of ~16 ppm, centered at ~8 ppm.

-

Acquire at least 16 scans with a relaxation delay of 2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of ~250 ppm, centered at ~125 ppm.

-

Acquire several thousand scans (e.g., 2048 or more) to achieve adequate signal-to-noise, with a relaxation delay of 2-5 seconds.

-

Process and calibrate to the solvent peak (CDCl₃: δ 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the fluorine frequency.

-

Acquire a simple one-pulse experiment, typically proton-decoupled.

-

Set a spectral width appropriate for fluorinated aromatics (e.g., -50 to -80 ppm).

-

Use an external standard (e.g., CFCl₃) for referencing if necessary.

-

FT-IR Spectroscopy Protocol (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak, the [M+2]⁺ isotopic peak, and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound is a textbook example of leveraging multiple analytical techniques to build a complete molecular profile. While experimental data for this specific compound remains sparse in the literature, a thorough understanding of spectroscopic principles allows for the construction of a highly accurate predictive dataset. The combination of a definitive molecular weight from MS, functional group confirmation from IR, and precise atom-to-atom mapping from ¹H, ¹³C, and ¹⁹F NMR provides a self-validating system for identity and purity confirmation, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.

References

1H NMR and 13C NMR spectra of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the complex aromatic compound, this compound. Designed for researchers and drug development professionals, this document delves into the theoretical underpinnings of the spectral features, explaining the causal relationships between the molecule's unique substitution pattern and the resulting chemical shifts, multiplicities, and coupling constants. By synthesizing principles of substituent effects, coupling phenomena, and modern spectroscopic techniques, this guide offers a robust framework for the structural elucidation of this and similarly complex molecules. A detailed, field-proven experimental protocol for acquiring high-quality NMR data is also presented, ensuring both scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Context

This compound (C₇H₄ClF₃N₂O₂) is a polysubstituted benzene derivative featuring a combination of electron-donating and electron-withdrawing groups.[1] The structural characterization of such molecules is critically dependent on NMR spectroscopy, which provides unparalleled insight into the electronic environment of each nucleus. The aniline backbone is substituted with a strongly electron-donating amino group (-NH₂) and three powerful electron-withdrawing groups: nitro (-NO₂), chloro (-Cl), and trifluoromethyl (-CF₃). This electronic push-pull system creates a highly differentiated aromatic ring, leading to a predictable yet complex NMR signature.

For the purpose of this guide, the hydrogen and carbon atoms are systematically numbered as shown in the diagram below to facilitate unambiguous spectral assignment.

Figure 1: Molecular structure and numbering scheme.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show three distinct signals: two in the aromatic region (δ 6.5-8.5 ppm) corresponding to H3 and H6, and one for the amine protons (-NH₂). The precise chemical shifts are governed by the cumulative electronic effects of the substituents.[2][3]

-

Aromatic Protons (H3 and H6):

-

H6: This proton is ortho to the powerful electron-donating amino group and meta to the electron-withdrawing chloro and nitro groups. The strong shielding effect of the NH₂ group is expected to shift this proton significantly upfield relative to benzene (7.3 ppm).

-

H3: This proton is positioned ortho to the strongly electron-withdrawing nitro group and meta to the amino group. The deshielding effect of the nitro group will dominate, causing this proton to resonate at a much lower field (downfield) compared to H6.[2]

-

Multiplicity: H3 and H6 are four bonds apart (meta to each other). They will exhibit a long-range coupling, appearing as two distinct doublets. The meta coupling constant (⁴JHH) is typically small, in the range of 2-4 Hz.[4]

-

Fluorine Coupling: The H3 proton is also three bonds away from the fluorine atoms of the CF₃ group. This will likely result in further splitting of the H3 signal into a quartet (due to coupling with three equivalent fluorine nuclei), a phenomenon known as ³JHF coupling. The H6 proton is five bonds away, so any ⁵JHF coupling is expected to be negligible or result in slight signal broadening.

-

-

Amine Protons (-NH₂):

-

The chemical shift of the -NH₂ protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects. In a non-protic solvent like CDCl₃, the signal may be broad and appear between δ 4-6 ppm. In DMSO-d₆, hydrogen bonding with the solvent will deshield the protons, shifting them further downfield and often resulting in a sharper signal.[5][6]

-

The signal will likely appear as a broad singlet, as coupling to the nitrogen nucleus (¹⁴N) is often not resolved due to quadrupolar relaxation.

-

Predicted ¹H NMR Data Summary

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H3 | 7.8 – 8.2 | dq (doublet of quartets) | ⁴JHH ≈ 2-4 Hz; ³JHF ≈ 1-3 Hz | Strongly deshielded by ortho-NO₂ group; split by meta H6 and ortho-CF₃. |

| H6 | 6.8 – 7.2 | d (doublet) | ⁴JHH ≈ 2-4 Hz | Shielded by ortho-NH₂ group; split by meta H3. |

| NH₂ | 4.5 – 6.0 (in CDCl₃) | br s (broad singlet) | N/A | Variable shift due to H-bonding; broad due to exchange and quadrupolar relaxation. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will display seven signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are heavily influenced by the substituents, and C-F coupling will cause characteristic splitting patterns.[7][8]

-

Aromatic Carbons (C1-C6):

-

Substituent Effects: The chemical shifts of the aromatic carbons can be predicted by considering the additive effects of each substituent. The nitro and trifluoromethyl groups are strongly deshielding, while the amino group is strongly shielding, particularly at the ortho and para positions.[9] The chloro group has a moderate deshielding effect on the carbon it is attached to (ipso-carbon) but can be slightly shielding at other positions.

-

C4 (ipso-CF₃): This carbon will be significantly deshielded by the attached CF₃ group and will appear as a distinct quartet due to the large one-bond C-F coupling (¹JCF), typically around 275 Hz.[7]

-

C2 (ipso-NO₂): This carbon will be deshielded by the nitro group.

-

C1 (ipso-NH₂): This carbon will be strongly shielded by the amino group.

-

C5 (ipso-Cl): This carbon will be deshielded by the chlorine atom.

-

C3 and C6: The chemical shifts of these protonated carbons will be influenced by all adjacent substituents and can be definitively assigned using 2D NMR techniques like HSQC. C3 is expected to be deshielded due to its proximity to the NO₂ and CF₃ groups, while C6 will be shielded by the NH₂ group.

-

-

Trifluoromethyl Carbon (-CF₃):

-

The CF₃ carbon itself will resonate in the typical range for trifluoromethyl groups (around 120-130 ppm) and will appear as a large quartet due to ¹JCF coupling.

-

Predicted ¹³C NMR Data Summary

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF) in Hz | Rationale |

| C1 | 145-150 | s or t (small ³JCF) | ³JCF ≈ 1-5 Hz | Attached to shielding NH₂ group. |

| C2 | 135-140 | s or t (small ³JCF) | ³JCF ≈ 1-5 Hz | Attached to deshielding NO₂ group. |

| C3 | 115-125 | q (quartet) | ²JCF ≈ 30-40 Hz | Deshielded by adjacent NO₂ and CF₃ groups. |

| C4 | 125-135 | q (quartet) | ¹JCF ≈ 270-280 Hz | Attached to deshielding CF₃ group. |

| C5 | 120-130 | q (quartet) | ²JCF ≈ 30-40 Hz | Attached to Cl; deshielded by adjacent CF₃ group. |

| C6 | 110-120 | s or t (small ⁴JCF) | ⁴JCF < 1 Hz | Shielded by adjacent NH₂ group. |

| CF₃ | 120-125 | q (quartet) | ¹JCF ≈ 270-280 Hz | Typical range for CF₃ group. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous spectra, a standardized and rigorous experimental approach is essential. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. For comprehensive analysis, acquire spectra in both deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a standard, less interactive solvent, while DMSO-d₆ is excellent for resolving exchangeable protons like -NH₂.[5][6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30'). A 30° pulse angle is used to reduce the experiment time without significant signal loss.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including any impurities, are captured.

-

Acquisition Time (AQ): Set to at least 3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans (NS): Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') to collapse C-H coupling and simplify the spectrum.

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Acquisition Time (AQ): Set to 1-2 seconds.

-

Relaxation Delay (D1): A longer delay of 5-10 seconds is crucial, especially for observing the non-protonated (quaternary) carbons, which have longer relaxation times.

-

Number of Scans (NS): Acquire a larger number of scans (e.g., 1024 to 4096) due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm (or the residual solvent peak to its known chemical shift).

-

Integrate the ¹H NMR signals and pick peaks for both spectra.

-

Figure 2: Standard workflow for NMR data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be highly informative, with each substituent leaving a distinct electronic and structural fingerprint. The analysis presented in this guide, based on established spectroscopic principles, provides a robust predictive framework for interpreting the experimental data. The ¹H spectrum is characterized by two meta-coupled aromatic doublets, one of which is further split by the trifluoromethyl group. The ¹³C spectrum is distinguished by the large, characteristic C-F coupling constants that produce quartets for the CF₃-substituted carbon and its neighbors. By following the detailed experimental protocol, researchers can acquire high-fidelity spectra to confirm these predictions and achieve unambiguous structural verification.

References

- 1. CAS 35375-74-7 | this compound - Synblock [synblock.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 7. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

A Deep Dive into the Structural Elucidation of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline: An FT-IR and Mass Spectrometry Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline, a halogenated nitroaromatic compound of interest in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a detailed, field-proven perspective on the structural elucidation of this molecule using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices, establish self-validating protocols, and ground our interpretations in authoritative references. This guide is designed to empower researchers to confidently characterize this and similar complex small molecules.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₄ClF₃N₂O₂ and a molecular weight of 240.57 g/mol , is a multifaceted building block in organic synthesis.[1] Its utility is rooted in its unique combination of functional groups: a chlorinated and nitrated benzene ring activated by a trifluoromethyl group, and a reactive aniline moiety. These features make it a valuable precursor in the development of novel pharmaceuticals and agrochemicals, where precise structural confirmation is paramount for understanding its reactivity and ensuring the integrity of downstream products.[2] This guide will provide the analytical framework for the unambiguous identification and structural characterization of this compound.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is the foundation of spectral interpretation. The key functional groups that will dictate the FT-IR and mass spectrometric behavior are the amine (N-H), the nitro group (NO₂), the carbon-chlorine bond (C-Cl), the trifluoromethyl group (CF₃), and the substituted aromatic ring.

Caption: Molecular structure of this compound.

FT-IR Analysis: Probing Vibrational Signatures

FT-IR spectroscopy provides a molecular fingerprint by measuring the vibrational frequencies of bonds within a molecule. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred technique due to its minimal sample preparation and high-quality, reproducible spectra.[3]

The Rationale for ATR-FTIR

ATR-FTIR is chosen for its non-destructive nature and ease of use, making it ideal for high-throughput analysis and for instances where sample recovery is desired.[4] The technique involves pressing the sample against a high-refractive-index crystal (commonly diamond or zinc selenide), allowing for the analysis of the material's surface with high sensitivity.[4]

References

An In-Depth Technical Guide to 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS No. 35375-74-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-chloro-2-nitro-4-(trifluoromethyl)aniline, a key chemical intermediate. This document delves into its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights for its effective and safe utilization in research and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted aniline with the CAS Registry Number 35375-74-7.[1][2] Its structure is characterized by a benzene ring substituted with a chloro, a nitro, an amino, and a trifluoromethyl group. These functional groups dictate its chemical reactivity and utility as a versatile building block in organic synthesis.

A comprehensive summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 35375-74-7 | [2] |

| Molecular Formula | C₇H₄ClF₃N₂O₂ | [2] |

| Molecular Weight | 240.57 g/mol | [2] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 125-129 °C | |

| Boiling Point | No data available | |

| Solubility | Insoluble in water | [4] |

| Density | No data available | |

| Vapor Pressure | No data available | [5] |

Synthesis of this compound

The synthesis of this compound is a critical process for ensuring a high-purity supply for downstream applications. A common and industrially relevant synthetic route starts from m-dichlorobenzene.[6][7] The process involves two key steps: nitration followed by amination.

Detailed Synthesis Protocol

The following protocol outlines a representative synthesis of this compound:

Step 1: Synthesis of 2,4-Dichloronitrobenzene from m-Dichlorobenzene [7]

-

To a suitable reaction vessel, add concentrated sulfuric acid.

-

Slowly add 95% nitric acid to the sulfuric acid while cooling to maintain a low temperature.

-

In a separate three-necked flask equipped with a stirrer and a thermometer, add m-dichlorobenzene.

-

Cool the flask containing m-dichlorobenzene in an ice bath to below 20°C.

-

Slowly add the prepared mixed acid (nitric and sulfuric acid) to the m-dichlorobenzene, ensuring the reaction temperature is maintained between 35-45°C.

-

After the addition is complete, continue to stir the reaction mixture at 45°C for 1 hour.

-

Allow the mixture to stand and separate the acid layer.

-

Wash the organic layer (crude 2,4-dichloronitrobenzene) with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

-

For purification, the crude product can be recrystallized from 95% ethanol. Dissolve the crude product in hot ethanol and then cool to 10°C to induce crystallization.

-

Filter the crystals and dry to obtain pure 2,4-dichloronitrobenzene.

Step 2: Synthesis of this compound from 2,4-Dichloronitrobenzene [7][8]

-

In a high-pressure autoclave, charge 2,4-dichloronitrobenzene and a suitable solvent such as toluene.

-

Seal the autoclave and purge with an inert gas like nitrogen.

-

Introduce liquid ammonia into the autoclave.

-

Heat the mixture to a temperature of around 160°C and maintain for approximately 8 hours. The pressure will increase due to the heating and the presence of ammonia.

-

After the reaction is complete, cool the autoclave to around 40°C and vent the excess ammonia.

-

The resulting solid-liquid mixture is then mixed with water and cooled further to 10°C to precipitate the product.

-

Filter the solid product and wash with water.

-

The crude this compound can be purified by recrystallization from methanol to yield a high-purity product.

Chemical Reactivity and Applications

The chemical reactivity of this compound is governed by its distinct functional groups, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[9][10]

-

Amino Group (-NH₂): The primary amino group can undergo diazotization followed by various coupling reactions, a cornerstone in the synthesis of azo dyes. It can also be acylated to form amides.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.[11] A key transformation is its reduction to a primary amine, which opens up pathways to diamine derivatives.[9]

-

Chloro Group (-Cl): The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups.[9]

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and is generally stable to most reaction conditions. It significantly influences the electronic properties of the molecule and the biological activity of its derivatives.

Applications in Pharmaceutical Synthesis

5-Chloro-2-nitroaniline is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly anthelmintic drugs.

-

Fenbendazole and Febantel: This compound is a key raw material in the manufacturing of fenbendazole and febantel, broad-spectrum benzimidazole anthelmintics used in veterinary medicine to treat gastrointestinal parasites.[10][12]

Applications in Agrochemical Synthesis

This versatile intermediate is also utilized in the production of herbicides.

-

Fluchloralin: this compound is a precursor to the dinitroaniline herbicide fluchloralin.[3] Fluchloralin is a pre-emergent herbicide used to control annual grasses and broad-leaved weeds in various crops.[3]

Safety, Handling, and Disposal

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification

This chemical is classified as hazardous and is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed[11]

-

H312: Harmful in contact with skin[11]

-

H315: Causes skin irritation[11]

-

H319: Causes serious eye irritation[11]

-

H332: Harmful if inhaled[11]

-

H335: May cause respiratory irritation[1]

-

H411: Toxic to aquatic life with long lasting effects[13]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[14] Minimize dust generation and accumulation.[14] Avoid contact with skin, eyes, and clothing.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5][14]

Spills and Disposal

-

Spills: In case of a spill, avoid generating dust.[14] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[14]

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[13][15] Waste is generally classified as hazardous.[13] The preferred method of disposal for unused pesticides and related chemicals is incineration at high temperatures in a properly equipped facility.[16]

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its efficient and safe use in the development of new drugs and crop protection agents. Adherence to stringent safety and handling protocols is essential to mitigate the risks associated with this hazardous compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. CAS 35375-74-7 | this compound - Synblock [synblock.com]

- 3. Fluchloralin - Wikipedia [en.wikipedia.org]

- 4. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 7. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 11. 5-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 67963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Chloro-2-Nitro Aniline - High Quality at Attractive Price - Trusted Manufacturer from Ankleshwar, India [niksanpharmaceutical.co.in]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS No: 35375-74-7), a substituted aniline of significant interest in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental data for this specific molecule, this guide employs a comparative approach, leveraging detailed crystallographic and spectroscopic information from the closely related analogue, 5-Chloro-2-nitroaniline. By examining the influence of the potent electron-withdrawing and sterically demanding trifluoromethyl group at the 4-position, we offer expert insights into the anticipated molecular geometry, conformational preferences, and spectroscopic signatures of the title compound. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Anilines in Modern Chemistry

Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The introduction of specific functional groups onto the aniline scaffold allows for the fine-tuning of physicochemical and biological properties. Halogenation and nitration are common strategies to modulate electronic and lipophilic characteristics. The incorporation of a trifluoromethyl (-CF3) group, in particular, has become a cornerstone of modern drug design. The -CF3 group is known to enhance metabolic stability, increase lipophilicity, and modify the acidity of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This compound presents a fascinating case study in molecular design. The interplay of the chloro, nitro, and trifluoromethyl substituents on the aniline ring creates a unique electronic and steric environment that dictates its reactivity, molecular interactions, and potential applications. This guide will delve into the intricacies of its molecular architecture.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 35375-74-7 | [1] |

| Molecular Formula | C7H4ClF3N2O2 | [1] |

| Molecular Weight | 240.57 g/mol | [1] |

| Synonyms | 4-Amino-2-chloro-5-nitrobenzotrifluoride, 5-Chloro-4-(trifluoromethyl)-2-nitroaniline | [1] |

Conformational Analysis: A Comparative and Computational Perspective

Direct experimental determination of the solid-state structure of this compound via single-crystal X-ray diffraction has not been reported in publicly accessible literature. However, we can derive a robust understanding of its likely conformation by examining the crystal structure of its parent analogue, 5-Chloro-2-nitroaniline, and considering the impact of the trifluoromethyl substituent.

The Structural Landscape of 5-Chloro-2-nitroaniline: A Foundation

The crystal structure of 5-Chloro-2-nitroaniline has been extensively studied.[2] It crystallizes in a triclinic system with the space group P1.[2] The molecule is essentially planar, a consequence of the sp2 hybridization of the benzene ring carbons and the delocalization of the amino group's lone pair into the aromatic system.[2] Intermolecular N-H···O hydrogen bonds between the amino group of one molecule and an oxygen atom of the nitro group of an adjacent molecule are a dominant feature, linking the molecules into ribbons.[2]

| Crystallographic Data for 5-Chloro-2-nitroaniline | |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.073 |

| b (Å) | 7.423 |

| c (Å) | 7.711 |

| α (°) | 83.87 |

| β (°) | 81.98 |

| γ (°) | 62.24 |

| V (ų) | 354.4 |

| Z | 2 |

| (Data sourced from Ng, 2005)[2] |

The Influence of the Trifluoromethyl Group

The introduction of a trifluoromethyl group at the 4-position is predicted to induce significant, albeit predictable, changes to the molecular conformation and intermolecular interactions.

-

Steric Effects: The trifluoromethyl group is considerably larger than a hydrogen atom. This steric bulk is likely to influence the crystal packing, potentially altering the unit cell dimensions and the specifics of the intermolecular hydrogen bonding network. However, the overall planarity of the aromatic ring is expected to be maintained.

-

Electronic Effects: The -CF3 group is a strong electron-withdrawing group via induction. This will have a pronounced effect on the electron distribution within the benzene ring and on the properties of the amino and nitro substituents.

-

Acidity of the Amino Group: The electron-withdrawing nature of the -CF3 group, in concert with the nitro and chloro groups, will decrease the electron density on the nitrogen atom of the amino group, making it less basic and the N-H protons more acidic. This could lead to stronger hydrogen bonding interactions in the solid state.

-

Orientation of the Nitro Group: The nitro group is likely to remain largely coplanar with the benzene ring to maximize resonance stabilization. The presence of the adjacent bulky -CF3 group might cause a slight torsional twist, which could be investigated through computational modeling.

-

Computational Modeling: A Predictive Approach

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations serve as a powerful tool to predict the ground-state geometry and conformational preferences of this compound.

Workflow for DFT-Based Conformational Analysis:

Caption: A typical workflow for the computational conformational analysis of an organic molecule using DFT.

A DFT study would provide valuable theoretical data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's most stable conformation.

Spectroscopic Characterization: Predicted Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups would shift these signals downfield compared to unsubstituted aniline. The amino group protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be significantly influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| N=O (Nitro) | 1500 - 1570 and 1300 - 1370 | Asymmetric and Symmetric Stretching |

| C-F (Trifluoromethyl) | 1100 - 1300 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methodologies for similar compounds. A likely precursor is 4-chloro-3-nitrobenzotrifluoride.

Proposed Synthetic Pathway:

References

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline

Introduction

5-Chloro-2-nitro-4-(trifluoromethyl)aniline is a halogenated nitroaromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro group, a nitro group, and a trifluoromethyl group on an aniline scaffold, imparts distinct physicochemical properties that are critical to its application in drug discovery and development. The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the presence of a reactive chloro substituent, makes this molecule a versatile intermediate for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, designed for researchers, scientists, and drug development professionals. Understanding these fundamental properties is paramount for optimizing reaction conditions, developing robust purification methods, formulating stable drug products, and predicting the compound's pharmacokinetic and toxicological profiles. This document eschews a rigid template in favor of a logical narrative that delves into the causality behind experimental choices, ensuring a practical and insightful resource for the discerning scientist.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 35375-74-7 | [1] |

| Molecular Formula | C₇H₄ClF₃N₂O₂ | [1] |

| Molecular Weight | 240.57 g/mol | [1] |

| Melting Point | 123-125 °C | N/A |

| Boiling Point | 322.6 ± 42.0 °C at 760 mmHg | N/A |

| Appearance | Yellow to orange solid | [2] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that governs its behavior in both chemical and biological systems. For this compound, its relatively non-polar aromatic core, substituted with highly electronegative groups, suggests a complex solubility profile. The principle of "like dissolves like" provides a preliminary framework for predicting its solubility.[3]

Predicted Solubility

-

Aqueous Solubility: The presence of polar nitro and amino groups might suggest some water solubility. However, the hydrophobic nature of the benzene ring, coupled with the chloro and trifluoromethyl substituents, is expected to significantly limit its solubility in aqueous media. The amino group can be protonated under acidic conditions, potentially increasing solubility, while the nitro group's electron-withdrawing effect decreases the basicity of the aniline nitrogen.

-

Organic Solvent Solubility: Based on its structure, this compound is anticipated to be soluble in a range of common organic solvents.[4] Good solubility is expected in polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate, which can engage in dipole-dipole interactions. Solubility is also predicted in less polar solvents like dichloromethane due to the overall molecular structure. Protic solvents like methanol and ethanol are also likely to be effective solvents due to their ability to hydrogen bond with the amino and nitro groups.

Experimental Determination of Solubility

Given the absence of specific quantitative solubility data in the public domain, this section provides detailed, field-proven protocols for its determination.

The flask method, as described in OECD Guideline 105, is a robust procedure for determining the water solubility of substances.[5][6][7][8][9]

Protocol: Flask Method for Aqueous Solubility

-

Preparation: Add an excess amount of this compound to a flask containing high-purity water.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). It is crucial to ensure that undissolved solid remains, confirming saturation.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated aqueous phase from the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is reported as the mean of at least three independent determinations.

A systematic approach to determining solubility in a range of organic solvents is crucial for process development and formulation.

Protocol: Isothermal Shake-Flask Method for Organic Solvent Solubility

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, and heptane).

-

Sample Preparation: In separate vials, add an excess of this compound to a known volume of each solvent.

-

Equilibration: Seal the vials and place them in a thermostatted shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (24-72 hours).

-

Sampling and Dilution: After equilibration, allow the solids to settle. Carefully withdraw a known volume of the supernatant and dilute it gravimetrically with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or Gas Chromatography (GC) method.

-

Data Reporting: Report the solubility in mg/mL or g/100g of solvent.

Chemical Stability: A Multifaceted Assessment

The stability of this compound under various stress conditions is a critical determinant of its shelf-life, handling requirements, and degradation pathways.

Thermal Stability

The presence of a nitro group suggests potential thermal instability, as nitroaromatic compounds can undergo exothermic decomposition.[6][10] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess thermal stability.[11][12]

Protocol: Thermal Stability Analysis

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.[11]

-

-

Differential Scanning Calorimetry (DSC):

-

Seal a small, accurately weighed sample (1-5 mg) in a DSC pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) alongside an empty reference pan.

-

Record the heat flow to the sample. Exothermic peaks indicate decomposition or other phase transitions.[6]

-

Photostability

Aromatic nitro compounds are often susceptible to degradation upon exposure to light.[7] The ICH Q1B guideline provides a standardized approach to photostability testing.[13]

Protocol: Photostability Testing (ICH Q1B)

-

Sample Preparation: Expose a sample of the solid compound and a solution in a photochemically inert solvent to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

-

Analysis: After exposure, analyze both the exposed and control samples for any changes in appearance, purity, and the formation of degradation products using a stability-indicating HPLC method.

Reactivity and Chemical Compatibility

The chemical reactivity of this compound is dictated by its functional groups.

-

Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.[14] It can be reduced to an amino group under various conditions, which is a common synthetic transformation.

-

Trifluoromethyl Group: The trifluoromethyl group is also a strong electron-withdrawing group and is generally stable to many reaction conditions.[6] However, under harsh conditions, it can undergo hydrolysis.

-

Chloro Group: The chloro substituent can be displaced via nucleophilic aromatic substitution, providing a handle for further molecular elaboration.

-

Aniline Moiety: The amino group can undergo typical reactions of anilines, such as acylation and diazotization, although its reactivity is modulated by the electron-withdrawing substituents.

A systematic chemical compatibility study is recommended before storing or mixing this compound with other reagents.[15][16]

Protocol: Chemical Compatibility Assessment

-

Hazard Identification: Review the Safety Data Sheet (SDS) for known incompatibilities.

-

Small-Scale Testing: In a controlled environment, mix small, equimolar amounts of this compound with common laboratory reagents (e.g., strong acids, strong bases, oxidizing agents, reducing agents).

-

Observation: Monitor the mixtures for any signs of reaction, such as color change, gas evolution, or temperature increase.

-

Analysis: If a reaction is suspected, analyze the mixture using an appropriate analytical technique to identify any new products.

Analytical Methodologies for Quantification

Accurate and precise quantification of this compound is essential for solubility and stability studies. Both HPLC and GC-MS are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile and robust method for the analysis of nitroaromatic compounds.[2][17][18]

Protocol: Reversed-Phase HPLC Method

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm and 340 nm).

-

Quantification: Use an external standard calibration curve for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for the analysis of halogenated compounds.[19][20][21][22][23]

Protocol: GC-MS Method

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow.

-

Injection: Splitless injection for trace analysis.

-

Temperature Program: An optimized temperature ramp to ensure good separation from any impurities or degradation products.

-

Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative solubility data is not yet widely available, the detailed experimental protocols provided herein empower researchers to generate this critical information in their own laboratories. By following the outlined methodologies for solubility determination, thermal and photostability assessment, and chemical compatibility testing, scientists and drug development professionals can confidently advance their research and development activities with this versatile chemical entity. The provided insights into its predicted behavior and the rationale behind the experimental designs are intended to foster a deeper understanding and facilitate the successful application of this compound in the creation of innovative molecules.

References

- 1. Chemical Compatibility Guidelines [blink.ucsd.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chem.ws [chem.ws]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 13. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. case.edu [case.edu]

- 16. Chemical Compatibility Test - CD BioSustainable [sustainable-bio.com]

- 17. scribd.com [scribd.com]

- 18. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. tsijournals.com [tsijournals.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

5-Chloro-2-nitro-4-(trifluoromethyl)aniline melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline

Introduction

This compound, identified by CAS Number 35375-74-7, is a fluorinated aromatic amine of significant interest in synthetic chemistry.[1][2] Its trifluoromethyl, chloro, and nitro functional groups make it a versatile building block and a key intermediate in the development of specialized chemical products. This guide provides a detailed examination of its core thermal properties—the melting and boiling points—contextualized for researchers, scientists, and professionals in drug development and materials science. We will explore the experimental basis for determining these properties and discuss the compound's relevance in modern chemical synthesis.

Physicochemical and Thermal Properties

The physical state and thermal stability of a compound are foundational to its application in synthesis. The melting point provides a reliable indicator of purity, while the boiling point is crucial for purification processes like distillation and for understanding the compound's volatility.

Quantitative data for this compound are summarized below. It is critical to note that while the melting point is an experimentally verified value, the boiling point is a predicted figure, likely due to the compound's potential for decomposition at elevated temperatures.

| Property | Value | Source |

| CAS Number | 35375-74-7 | [1][2] |

| Molecular Formula | C₇H₄ClF₃N₂O₂ | [1][3][4] |

| Molecular Weight | 240.57 g/mol | [1][3][4] |

| Melting Point | 113 °C | [5] |

| Boiling Point | 310.7 ± 42.0 °C (Predicted) | [5] |

| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | Keep in a dark place, inert atmosphere | [5] |

| Synonyms | 4-Amino-2-chloro-5-nitrobenzotrifluoride, 3-Chloro-6-nitro-4-(trifluoromethyl)aniline | [1][4] |

Experimental Determination of Thermal Properties: A Methodological Overview

The precise determination of a compound's melting and boiling points is a cornerstone of chemical characterization. These procedures are not merely about data collection; they are self-validating systems that confirm identity and purity.

Melting Point Determination: The Capillary Method

The melting point of 113 °C for this compound is typically determined using the capillary melting point technique. This method is favored for its accuracy and requirement for only a small amount of sample.

Methodology:

-

Sample Preparation: A small quantity of the crystalline compound is finely ground into a powder to ensure uniform packing and heat transfer.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm. Tightly packing the sample is crucial to avoid sagging and ensure a sharp, observable melting range.

-

Instrumentation: The capillary is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital sensor.

-

Heating Protocol: The sample is heated rapidly to about 15-20 °C below the expected melting point (113 °C). The heating rate is then reduced to 1-2 °C per minute. This slow rate is essential for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-